molecular formula C2H5NaO3S2 B12322110 sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

Cat. No.: B12322110
M. Wt: 168.21 g/mol
InChI Key: XOGTZOOQQBDUSI-PBCJVBLFSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves the deuteration of sodium 2-sulfanylethanesulfonate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, which are carried out in specialized facilities equipped to handle deuterated chemicals. The production process includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .

Scientific Research Applications

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.

    Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.

    Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals

Mechanism of Action

The mechanism of action of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves its ability to interact with and neutralize reactive metabolites. In medical applications, it detoxifies harmful byproducts of chemotherapeutic agents by forming stable, non-toxic compounds. This process involves the sulfhydryl group of the compound reacting with electrophilic metabolites, thereby preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate lies in its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies using NMR spectroscopy. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C2H5NaO3S2

Molecular Weight

168.21 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2;

InChI Key

XOGTZOOQQBDUSI-PBCJVBLFSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])S.[Na+]

Origin of Product

United States

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